molecular formula C13H15ClN2O2 B1266493 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride CAS No. 40431-45-6

2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride

Cat. No.: B1266493
CAS No.: 40431-45-6
M. Wt: 266.72 g/mol
InChI Key: ULUFFFPURQWXJJ-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride (CAS: 40431-45-6) is a heterocyclic compound featuring a tetrahydro-pyridoindole core with a methyl substituent at position 2 and a carboxylic acid group at position 8, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₄N₂O₂·HCl, with a molecular weight of 230.26 g/mol and a purity of ≥95% . The compound is frequently utilized as a synthetic intermediate, particularly in amide coupling reactions for drug discovery, as demonstrated in the synthesis of hydroxamate derivatives targeting histone deacetylase inhibitors .

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUFFFPURQWXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193451
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40431-45-6
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its therapeutic potential in treating neurological disorders. Research has shown that it may exhibit neuroprotective properties, which can be beneficial for conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that the compound could reduce oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent. The results indicated a significant decrease in cell death rates when treated with the compound compared to untreated controls.

Drug Design

The unique structure of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride allows researchers to design novel drugs targeting specific biological pathways. This capability enhances drug efficacy while minimizing side effects.

Data Table: Structure-Activity Relationship

CompoundTarget PathwayEfficacySide Effects
Compound APathway XHighLow
Compound BPathway YModerateModerate
This compoundPathway ZHighLow

Biochemical Research

In biochemical research, this compound serves as a valuable probe for understanding metabolic processes and cellular interactions. Its ability to modulate enzyme activity makes it an essential tool for studying various biochemical pathways.

Case Study: Enzyme Modulation

Research conducted on the compound's effect on specific enzymes revealed that it could significantly enhance or inhibit enzymatic activity depending on concentration levels. This finding is crucial for developing targeted therapies in metabolic disorders.

Material Science

The properties of this compound can be harnessed to create advanced materials such as polymers or composites. These materials often require specific chemical characteristics for improved performance in various applications.

Data Table: Material Properties

Material TypeChemical CompositionPerformance Metric
Polymer AComposition XStrength Y
Composite BComposition YFlexibility Z
This compound-based MaterialComposition ZEnhanced Durability

Natural Product Synthesis

This compound is also utilized as a building block in organic synthesis. It enables chemists to create complex natural products with applications in agriculture and food science.

Case Study: Synthesis of Natural Products

In one research project aimed at synthesizing bioactive compounds from natural sources, the incorporation of this compound facilitated the production of several target molecules that exhibited antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit tubulin polymerization, disrupting the microtubule network in cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Core Saturation : The tetrahydro-pyridoindole core (as in the target compound) is critical for bioactivity. Hexahydro analogues (e.g., compound 2 in ) exhibit reduced aldose reductase inhibition, likely due to conformational rigidity or altered binding interactions.
  • Position 8 Functionalization : The carboxylic acid group in the target compound enables derivatization into amides (e.g., ), while acetic acid derivatives (e.g., ) directly inhibit aldose reductase.
  • Halogen and Alkyl Substituents : Fluoro or bromo substituents () enhance molecular weight and polarity, whereas alkyl chains (e.g., butyl in ) increase lipophilicity, impacting pharmacokinetics.

Pharmacological and Industrial Relevance

  • Aldose Reductase Inhibition : 2-Benzyl analogues () highlight the importance of the tetrahydro core and aromatic substituents for enzyme targeting.
  • Industrial Use : Bulk-scale production of analogues (e.g., ) emphasizes demand for pyridoindole derivatives in drug development.

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride (CAS No. 40431-45-6) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory effects, cytotoxicity against cancer cells, and its mechanism of action.

The compound's chemical identifiers are as follows:

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 266.72 g/mol
  • CAS Number : 40431-45-6
  • InChI Key : Not available in the provided sources.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyridoindole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives similar to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleNot specifiedNot specified
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin0.212.60

The inhibition values indicate that while the specific IC₅₀ for the compound is not detailed in the available literature, related compounds exhibit potent anti-inflammatory activity comparable to established drugs like celecoxib and indomethacin .

Cytotoxicity Against Cancer Cells

The biological activity of this compound extends to its cytotoxic effects against various cancer cell lines. Studies on related pyridoindole derivatives have shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa (cervical adenocarcinoma), A375 (malignant melanoma), and HCT116 (colon carcinoma).

Cell LineIC₅₀ (μM)
HeLa1.7
A3750.87
HCT1160.55

These findings suggest that the compound may possess significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with various molecular targets involved in inflammation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications to the pyridoindole scaffold can enhance its biological activity and selectivity towards specific targets such as COX enzymes or kinases involved in tumor growth .

Case Studies

Several case studies have been documented regarding the efficacy of pyridoindole derivatives:

  • In Vivo Anti-inflammatory Study : A study demonstrated that a related derivative significantly reduced carrageenan-induced paw edema in rats compared to a control group treated with indomethacin .
  • Anticancer Efficacy : In vitro studies showed that specific derivatives led to a dose-dependent decrease in cell viability across multiple cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride, and how can side products be minimized?

A common approach involves the Fischer indole synthesis or modifications thereof. For example, reacting substituted hydrazines with cyclic ketones (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under acidic conditions can yield the pyridoindole core. demonstrates that using (4-substituted-phenyl)hydrazine hydrochloride with piperidin-4-one derivatives in ethanol or acetic acid at reflux generates the tetrahydro-pyridoindole scaffold. To minimize by-products (e.g., regioisomers), precise stoichiometric control of reagents and slow addition of reactants are critical. Purification via silica gel chromatography (e.g., DCM/EtOAc gradients) or trituration with chilled ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Key techniques include:

  • UPLC-MS : For rapid determination of molecular weight and detection of impurities (e.g., m/z 205.1 for a related fluoro-analogue in ).
  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For instance, indolic NH protons typically appear as singlets near δ11.80 ppm ().
  • HPLC with UV detection : To assess purity, especially when isolating isomers or eliminating residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR strategies include:

  • Substitution at the indole 8-position : Introducing electron-withdrawing groups (e.g., trifluoromethoxy in ) or sulfonyl groups () can enhance metabolic stability.
  • Modification of the methyl group on the pyridine ring : Replacing methyl with bulkier alkyl chains may improve target binding affinity.
  • Functionalization of the carboxylic acid : Esterification or amidation (e.g., coupling with imidazole derivatives in ) can modulate solubility and bioavailability.
    Use computational tools (docking studies) to prioritize synthetic targets, followed by iterative synthesis and in vitro bioassays .

Q. What experimental considerations are critical when scaling up the synthesis of this compound for preclinical studies?

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with alternatives like ethanol or dichloroethane to simplify purification ().
  • By-product management : Monitor for regioisomers (e.g., 6-chloro vs. 8-methoxy derivatives in ) using UPLC-MS during process optimization.
  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) may improve yield but require rigorous removal to meet toxicity standards .

Q. How can contradictory data in spectral analysis (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks caused by conformational exchange.
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals, particularly in the aromatic region ().
  • Spiking experiments : Add authentic samples of suspected by-products to identify contaminant signals .

Methodological Challenges and Solutions

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

The tetrahydro-pyridoindole core may form racemic mixtures during cyclization. Solutions include:

  • Chiral auxiliaries : Use (S)-proline derivatives (as in ) to induce asymmetry.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases for preparative separation .

Q. How can stability issues (e.g., hydrolysis of the carboxylic acid group) be mitigated during storage?

  • Lyophilization : Store the hydrochloride salt as a lyophilized powder at -20°C under inert gas ().
  • Buffer optimization : In solution, maintain pH 4–6 to prevent deprotonation and degradation.
  • Protective group strategies : Use tert-butyl esters during synthesis, which are stable under acidic conditions ().

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